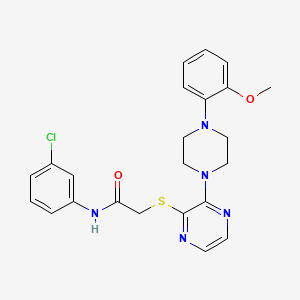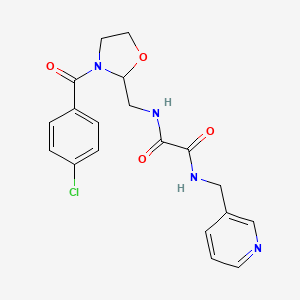
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the CAS Number: 1261584-14-8 . It is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .
Molecular Structure Analysis
The molecular formula of this compound is C8H5F3O3 . The molecular weight is 206.12 g/mol .Chemical Reactions Analysis
This compound is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.12 g/mol . The boiling point is 82 °C/60 mmHg (lit.) and the melting point is 31-33 °C (lit.) . The compound has a density of 1.332 g/mL at 25 °C (lit.) .Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde is not well understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In medicinal chemistry, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately cell death. In material science, this compound has been used as a building block for the preparation of organic materials due to its ability to form hydrogen bonds and pi-pi interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer activity, antibacterial and antiviral activity, and fluorescent properties. In medicinal chemistry, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In material science, this compound has been used as a building block for the preparation of fluorescent dyes due to its ability to emit light in the blue region of the spectrum.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde in lab experiments is its unique properties, including its ability to form hydrogen bonds and pi-pi interactions. This makes it useful in various fields of study, including organic synthesis, medicinal chemistry, and material science. However, one limitation of using this compound in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde, including the development of new synthetic methods for the preparation of the compound, the investigation of its mechanism of action, and the exploration of its potential as a therapeutic agent. Additionally, the use of this compound in material science is an area of growing interest, and further research is needed to fully understand its properties and potential applications in this field.
In conclusion, this compound is a valuable compound with unique properties that make it useful in various fields of study. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Synthesemethoden
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde can be synthesized using various methods, including the reaction of 5-hydroxy-2-methoxybenzaldehyde with trifluoromethanesulfonic anhydride and trifluoromethoxide. Another method involves the reaction of 5-hydroxy-2-methoxybenzaldehyde with trifluoromethanesulfonic acid and sodium trifluoromethoxide. The yield of this compound can vary depending on the method used, but it typically ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(trifluoromethoxy)benzaldehyde has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound is used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and viruses. In material science, this compound has been used in the synthesis of fluorescent dyes and as a building block for the preparation of organic materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-hydroxy-2-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRWPBPEQHOSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)

![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2901264.png)
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone](/img/structure/B2901271.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)

![4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2901276.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2901277.png)